molecular formula C9H10BrNO2 B12099252 Methyl 5-amino-2-bromo-3-methylbenzoate

Methyl 5-amino-2-bromo-3-methylbenzoate

Cat. No.: B12099252
M. Wt: 244.08 g/mol
InChI Key: HVUWZJWTMFBHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-bromo-3-methylbenzoate is an aromatic benzoate ester derivative characterized by a methyl ester group at the carboxyl position, with substituents at the 2-, 3-, and 5-positions of the benzene ring: a bromine atom (2-position), a methyl group (3-position), and an amino group (5-position). Its molecular formula is C₉H₁₀BrNO₂, and its molecular weight is 244.09 g/mol. The amino group enhances nucleophilic reactivity, while the bromine atom offers a site for further functionalization via cross-coupling reactions.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 5-amino-2-bromo-3-methylbenzoate

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

HVUWZJWTMFBHSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-bromo-3-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylbenzoate, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine and a suitable solvent for the bromination step, followed by nitric acid for nitration, and a reducing agent such as tin(II) chloride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or aminobenzoates, respectively.

Scientific Research Applications

Methyl 5-amino-2-bromo-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 5-amino-2-bromo-3-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The bromine and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-amino-3-bromo-5-methylbenzoate (CAS 1041853-51-3)

  • Molecular Formula: C₁₀H₁₂BrNO₂
  • Molecular Weight : 258.12 g/mol
  • Substituents: Ethyl ester (carboxyl position), 2-amino, 3-bromo, 5-methyl groups.
  • Substituent positions differ: the amino group is at the 2-position instead of the 5-position in the target compound. This positional variation influences electronic effects on the aromatic ring, affecting reactivity in electrophilic substitution or metal-catalyzed reactions.
  • Applications : Used as a building block in organic synthesis, particularly in pharmaceuticals requiring brominated aromatic intermediates .

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5)

  • Molecular Formula : C₉H₉BrO₄
  • Molecular Weight : 261.07 g/mol
  • Substituents : Methyl ester (carboxyl position), 5-bromo, 2-hydroxy, 3-methoxy groups.
  • Key Differences: The hydroxyl and methoxy groups replace the amino and methyl groups in the target compound. These polar groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents like methanol or water. Bromine at the 5-position (para to the ester) versus the 2-position (meta) in the target compound alters the electron-withdrawing effects on the ring.
  • Applications: Potential antioxidant properties due to phenolic hydroxyl groups; used in polymer stabilization and specialty chemical synthesis .

Other Benzoate Esters with Structural Relevance

  • Methyl palmitate (): A saturated fatty acid methyl ester with a long aliphatic chain. While unrelated in aromatic substitution patterns, it shares ester functionality, highlighting divergent applications (e.g., biodiesel vs. aromatic intermediates).

  • Sandaracopimaric acid methyl ester (): A diterpenoid methyl ester with a complex bicyclic structure. Demonstrates the versatility of methyl esters in natural product chemistry, contrasting with the synthetic utility of halogenated benzoates.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
Methyl 5-amino-2-bromo-3-methylbenzoate C₉H₁₀BrNO₂ 244.09 5-amino, 2-bromo, 3-methyl (methyl ester) Pharmaceutical intermediate; Suzuki coupling precursor
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ 258.12 2-amino, 3-bromo, 5-methyl (ethyl ester) Enhanced lipophilicity for hydrophobic matrices
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate C₉H₉BrO₄ 261.07 5-bromo, 2-hydroxy, 3-methoxy (methyl ester) Antioxidant; polar solvent applications

Research Findings and Implications

Reactivity Differences: The amino group in this compound facilitates nucleophilic reactions (e.g., amidation), while the hydroxyl group in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate supports oxidation or esterification . Bromine at the 2-position (meta to the ester) in the target compound may direct electrophilic attacks to the 4- or 6-positions, unlike the para-substituted bromine in its hydroxyl/methoxy analog.

Synthetic Utility: Ethyl 2-amino-3-bromo-5-methylbenzoate’s higher molecular weight and lipophilicity make it suitable for lipid-soluble drug formulations, whereas the methyl ester analogs are preferred for metabolic stability .

Analytical Methods: Techniques such as HPLC (as applied to methyl shikimate in ) and GC-MS (used for diterpenoid esters in ) are transferable for purity analysis of halogenated benzoates.

Biological Activity

Methyl 5-amino-2-bromo-3-methylbenzoate is an organic compound noted for its potential biological activities, particularly in the realm of medicinal chemistry. This compound, characterized by its molecular formula C10H10BrN O2 and a molecular weight of approximately 230.06 g/mol, features a bromine atom at the 2-position and an amino group at the 5-position of the benzoate structure. Its synthesis serves as a precursor for various complex molecules, and recent studies have highlighted its role as a PqsD inhibitor , which may have implications for antimicrobial therapies.

The biological activity of this compound primarily revolves around its inhibitory effects on the PqsD enzyme in Pseudomonas aeruginosa. This bacterium is known for its virulence factors that contribute to its pathogenicity in various infections. By inhibiting PqsD, this compound disrupts the PQS biosynthesis pathway , potentially leading to reduced virulence and pathogenicity of Pseudomonas aeruginosa .

Interaction with Biological Targets

The compound's mechanism involves forming hydrogen bonds through its amino group and participating in halogen bonding due to the presence of bromine. These interactions can significantly influence enzyme activity and receptor binding, although specific pathways remain to be fully elucidated .

Biological Activities

Recent investigations into the biological activities of this compound have revealed several promising effects:

  • Antimicrobial Activity : The compound has shown effectiveness in inhibiting bacterial growth, particularly against Pseudomonas aeruginosa. This property positions it as a candidate for developing new antibacterial agents .
  • Enzymatic Inhibition : Studies indicate that this compound effectively inhibits certain enzymatic pathways related to bacterial virulence, altering the expression of virulence factors .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons between this compound and related compounds, highlighting their unique features and potential biological activities:

Compound NameStructural FeaturesSimilarity Index
Methyl 4-amino-2-bromobenzoateAmino group at position 41.00
Methyl 5-amino-2-bromo-4-methylbenzoateAdditional methyl group at position 40.97
Methyl 3-amino-2-bromobenzoateAmino group at position 30.94
Methyl 3-amino-5-bromobenzoateAmino group at position 3 and bromo at position 50.93
Methyl 4-amino-3-bromobenzoateAmino group at position 4 and bromo at position 30.90

These compounds exhibit variations primarily in functional group positioning, which can significantly influence their biological activities and chemical reactivities .

Safety and Handling

Due to the lack of comprehensive data regarding its hazards, appropriate safety precautions should be observed when handling this compound. It is classified as an irritant, necessitating standard laboratory safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.